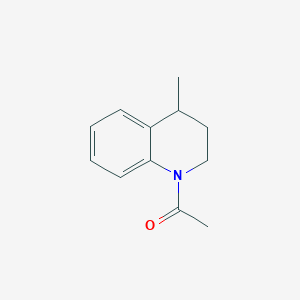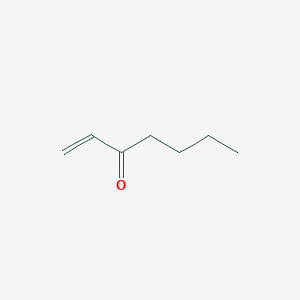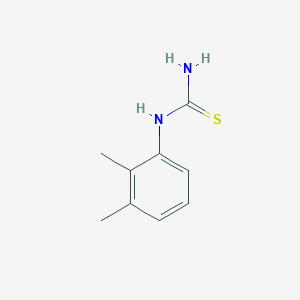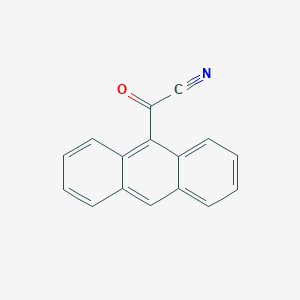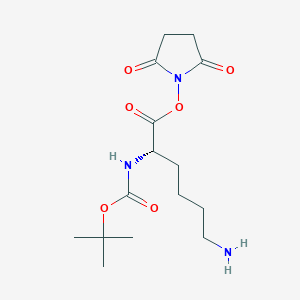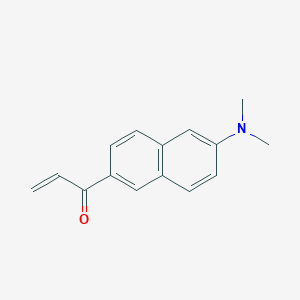
Acrylodan
Vue d'ensemble
Description
6-Acryloyl-2-dimethylaminonaphthalene, also known as 6-acryloyl-2-dimethylaminonaphthalene, is a thiol-reactive fluorescent dye. It is widely used in biochemical and biophysical research due to its sensitivity to environmental polarity and conformational changes in proteins. 6-Acryloyl-2-dimethylaminonaphthalene’s fluorescence properties make it an excellent probe for studying protein dynamics, enzyme activities, and membrane interactions .
Applications De Recherche Scientifique
6-Acryloyl-2-dimethylaminonaphthalene has a wide range of applications in scientific research, including:
Protein Dynamics: Studying conformational changes in proteins by monitoring fluorescence changes.
Enzyme Activities: Investigating enzyme kinetics and mechanisms through fluorescence assays.
Membrane Interactions: Probing interactions between proteins and membranes.
Biological Imaging: Using acrylodan-labeled proteins for fluorescence microscopy and imaging studies.
Drug Discovery: Screening for potential drug candidates by monitoring protein-ligand interactions.
Mécanisme D'action
Target of Action
Acrylodan, also known as 1-(6-(Dimethylamino)naphthalen-2-yl)prop-2-en-1-one, primarily targets thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins. This compound is particularly sensitive to the local environmental dipolarity and dynamics within the binding pocket surrounding Cys34 , a cysteine residue .
Mode of Action
This compound reacts with thiols, forming a covalent bond . This reaction leads to a change in the local environment around the Cys34 residue, affecting its dipolarity and dynamics . The compound’s fluorescence properties make it a valuable tool for studying these changes, as the fluorescence is very sensitive to the microenvironment .
Biochemical Pathways
It has been used to study the conformational dynamics of different proteins, including the 3′5′-cyclic adenosine monophosphate-dependent protein kinase catalytic subunit . The alteration in the emission spectrum of the covalently coupled fluorescence dye was used to study the interaction of this enzyme with nucleotide substrates and inhibitors .
Pharmacokinetics
It’s important to note that the compound’s solubility in dmso is 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is a change in the fluorescence emission spectrum of the protein to which it is bound . This shift in fluorescence can indicate conformational changes in the protein, providing valuable insights into protein structure and function .
Action Environment
The action of this compound is highly sensitive to its environment. The compound’s fluorescence is very sensitive to the polarity of its surroundings . Therefore, changes in the local environment, such as changes in polarity, can significantly influence the action, efficacy, and stability of this compound .
Safety and Hazards
If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. Wash off with soap and plenty of water and consult a doctor .
Analyse Biochimique
Biochemical Properties
Acrylodan has been used to characterize the polarity surrounding enzymes when immobilized within three-dimensional macroporous chitosan scaffolds . Specifically, it has been used to study the polarity surrounding cytoplasmic and mitochondrial malate dehydrogenase . The shift in this compound’s emission maxima revealed a polar shift in the chemical microenvironment surrounding the enzymes when immobilized .
Cellular Effects
This compound has been used to study the unfolding processes in domain I of the cAMP-dependent protein kinase catalytic subunits . The fluorescence of this compound was monitored to obtain information about unfolding processes in domain I, and the emission of the Trp residue at position 214 was used to examine domain II . In addition, Trp-to-acrylodan resonance energy transfer was examined to probe interdomain spatial relationships during unfolding .
Molecular Mechanism
The molecular mechanism of this compound involves its sensitivity to solvent polarity . The marked sensitivity of this compound derives from the large dipole moment developed in the excited state as a consequence of facile charge delocalization between the 2-dimethylamino moiety and the carbonyl group in the naphthalene’s 6-position .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in the context of the unfolding of human serum albumin (HSA) and HSA with an this compound moiety bound to Cys34 . The results of these studies suggest that this compound can be used to study the unfolding behavior of entrapped or immobilized HSA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Acryloyl-2-dimethylaminonaphthalene is synthesized through the reaction of 6-acryloyl-2-methylaminonaphthalene with thiol groups in proteins. The reaction involves the formation of a covalent bond between the acryloyl group of acrylodan and the thiol group of cysteine residues in proteins . The reaction conditions typically include:
Solvent: Dimethyl sulfoxide (DMSO) or other suitable organic solvents.
Temperature: Room temperature or slightly elevated temperatures.
Reaction Time: Several hours to overnight incubation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes:
Purification: Chromatographic techniques to isolate pure this compound.
Quality Control: Ensuring high purity and consistent fluorescence properties through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acryloyl-2-dimethylaminonaphthalene primarily undergoes addition reactions with thiol groups in proteins. This reaction is highly specific and results in the formation of a stable covalent bond .
Common Reagents and Conditions
Reagents: Thiol-containing compounds such as cysteine or glutathione.
Conditions: Mild conditions, typically at neutral pH and room temperature.
Major Products
The major product of the reaction between acrylodan and thiol groups is a fluorescently labeled protein or peptide. This product exhibits enhanced fluorescence properties, making it useful for various analytical applications .
Comparaison Avec Des Composés Similaires
6-Acryloyl-2-dimethylaminonaphthalene is unique among fluorescent dyes due to its high sensitivity to environmental polarity and conformational changes. Similar compounds include:
Dansyl Chloride: Another thiol-reactive dye, but with different fluorescence properties.
IAEDANS (5-((2-Iodoacetyl)amino)ethyl)aminonaphthalene-1-sulfonic acid): A dye with similar applications but different spectral characteristics
6-Acryloyl-2-dimethylaminonaphthalene’s uniqueness lies in its ability to provide detailed information about the microenvironment of proteins and its high sensitivity to changes in polarity and conformation .
Propriétés
IUPAC Name |
1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h4-10H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWAJFNEGAJETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235737 | |
| Record name | Acrylodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86636-92-2 | |
| Record name | Acrylodan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
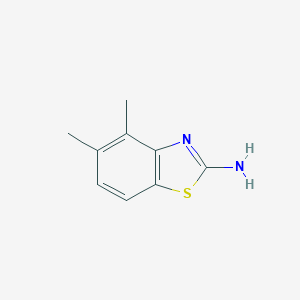
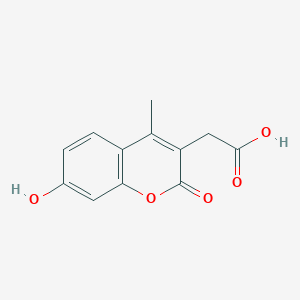
![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)


